1-(3-Aminopropyl)-1H-imidazol-4-amine

Drug Delivery pH-Responsive Nanocarriers Cancer Therapy

This bifunctional imidazole derivative features a unique dual-amine profile: a terminal primary amine on the propyl chain for covalent conjugation and a 4-amino group on the ring enabling pH-sensitive protonation (pH ≤ 6.5). This structure is essential for developing tumor microenvironment-responsive drug delivery systems and energy-efficient epoxy curing agents. Substitution with simpler monoamine analogs will compromise performance in these applications.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Cat. No. B8574768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)-1H-imidazol-4-amine
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1=C(N=CN1CCCN)N
InChIInChI=1S/C6H12N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1-3,7-8H2
InChIKeyOCLMENRGOHPPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminopropyl)-1H-imidazol-4-amine: Core Properties and Chemical Identity for Procurement


1-(3-Aminopropyl)-1H-imidazol-4-amine is a bifunctional imidazole derivative with a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol . Its structure features a 3-aminopropyl group at the 1-position and a primary amine at the 4-position of the imidazole ring [1]. This unique substitution pattern imparts distinct chemical reactivity, including nucleophilic substitution and coordination with metal ions . The compound is a solid at room temperature with a density of 1.3±0.1 g/cm³ and a boiling point of 383.3±22.0 °C . It serves as a versatile building block in medicinal chemistry and polymer science .

Why Generic Imidazole Substitution Fails: The Unique Reactivity Profile of 1-(3-Aminopropyl)-1H-imidazol-4-amine


The presence of two distinct amine groups—a primary amine on the alkyl chain and an aromatic amine on the imidazole ring—confers a unique dual reactivity profile that is absent in simpler imidazole analogs like 1-(3-aminopropyl)imidazole (lacking the 4-amino group) or histamine [1]. This structural difference directly impacts critical application-specific parameters: the 4-amino group enables pH-responsive protonation/deprotonation essential for triggered drug release in tumor microenvironments, while the terminal primary amine facilitates covalent conjugation and adduct formation for polymer modification [2]. Consequently, substituting this compound with a monoamine analog would fundamentally alter the performance characteristics in both drug delivery systems and epoxy curing applications, making generic substitution technically unsound.

Quantitative Differentiation of 1-(3-Aminopropyl)-1H-imidazol-4-amine vs. Analogues: A Procurement-Focused Evidence Guide


pH-Responsive Drug Delivery: Imidazole Protonation Enables Tumor-Specific Release

The imidazole ring in 1-(3-aminopropyl)-1H-imidazol-4-amine deprotonates at physiological pH (7.4) and protonates in acidic tumor microenvironments (pH ≤ 6.5), a behavior that is exploited to achieve pH-dependent drug release [1]. In contrast, histamine and simpler imidazole derivatives lack this finely tuned pH-responsive behavior due to different substitution patterns and pKa values. This property is a class-level inference for 4-aminoimidazole derivatives [1].

Drug Delivery pH-Responsive Nanocarriers Cancer Therapy

Thermal Latent Curing Agent Performance: Reduced Activation Temperature vs. Standard Imidazole Curing Agents

The phenylurea propyl imidazole (PUPI) adduct derived from 1-(3-aminopropyl)-1H-imidazol-4-amine significantly lowers the curing temperature of DGEBA epoxy systems compared to standard dicyandiamide curing agents [1]. In a direct head-to-head comparison, the addition of PUPI reduced the peak curing temperature from 204 °C to as low as 122 °C [1]. This represents a substantial improvement over traditional imidazole-based curing agents like 2-ethyl-4-methylimidazole, which typically require higher temperatures for activation [1].

Epoxy Curing Thermal Latent Curing Agents Composite Materials

Epoxy Cure Kinetics: Accelerated Conversion Rates vs. Unmodified Systems

The PUPI adduct of 1-(3-aminopropyl)-1H-imidazol-4-amine demonstrates exceptionally fast cure kinetics in DGEBA epoxy systems, achieving 97.6% conversion at 120 °C in 5.17 minutes and 99.3% conversion at 140 °C in just 1.95 minutes [1]. This performance is directly comparable to conventional imidazole curing agents, but with the added benefit of latent curing behavior at ambient temperatures [1]. The adduct remains stable for 3 days at room temperature, offering a practical pot life advantage over non-latent imidazole curatives [1].

Epoxy Curing Cure Kinetics Adhesives

Affinity Ligand Utility: Selective Protein Binding vs. Non-Functionalized Imidazole Controls

An amine analog of the insect growth regulator KK-42, specifically 1-(3-aminopropyl)-5-[(E)-2,6-dimethyl-1,5-heptadienyl]imidazole (ADHI), was synthesized and immobilized on Sepharose for affinity chromatography [1]. This functionalized derivative enabled the isolation of a specific protein from silkworm prothoracic gland homogenates, which did not bind to control gels lacking the KK-42 moiety [1]. The 1-(3-aminopropyl) group provides the essential primary amine for covalent coupling to the chromatography matrix, a feature absent in non-aminated KK-42 analogs [1].

Affinity Chromatography Insect Growth Regulation Protein Binding

Histamine Receptor Ligand Potency: Contextual Comparison with Imbutamine

While direct receptor binding data for 1-(3-aminopropyl)-1H-imidazol-4-amine is limited, its structural analog imbutamine (4-(1H-imidazol-4-yl)butanamine) demonstrates potent agonist activity at histamine H3 and H4 receptors with EC50 values of 3 nM and 66 nM, respectively [1]. Another close analog, 3-(1H-imidazol-4-yl)propanamine (VUF-8326), serves as a scaffold for potent H3 receptor antagonists [2]. By class-level inference, the 4-amino substitution in the target compound is expected to modulate receptor binding affinity and selectivity compared to these analogs, potentially offering distinct pharmacological profiles [1].

Histamine Receptors GPCR Ligands Pharmacology

Physicochemical Differentiation: Enhanced Boiling Point vs. Non-Aminated Imidazole Analogs

1-(3-Aminopropyl)-1H-imidazol-4-amine exhibits a boiling point of 383.3±22.0 °C at 760 mmHg, significantly higher than the 333.2±25.0 °C observed for 1H-imidazole-4-propylamine (which lacks the 4-amino group) . This 50 °C difference in boiling point reflects the enhanced intermolecular hydrogen bonding capacity conferred by the additional aromatic amine. The higher boiling point indicates greater thermal stability and may influence purification strategies, particularly for applications requiring high-temperature processing or vacuum distillation .

Physicochemical Properties Thermal Stability Purification

Procurement-Driven Application Scenarios for 1-(3-Aminopropyl)-1H-imidazol-4-amine


Formulation of pH-Responsive Anticancer Nanocarriers

The compound's imidazole ring undergoes protonation at pH ≤ 6.5, enabling pH-triggered drug release in the acidic tumor microenvironment [1]. This property is exploited in the design of nanocarriers that minimize systemic drug exposure and enhance tumor-specific cytotoxicity. Procurement is justified for research groups developing targeted cancer therapies, as the 4-amino group facilitates conjugation to polymeric backbones while preserving pH-sensitivity [1].

Synthesis of Thermal Latent Curing Agents for One-Component Epoxy Resins

The terminal primary amine reacts with isocyanates to form phenylurea propyl imidazole (PUPI) adducts, which act as efficient thermal latent curing agents [1]. These adducts enable rapid curing at lower temperatures (e.g., 122 °C peak temperature) while maintaining ambient stability for 3 days, making them ideal for industrial adhesive and composite manufacturing [1]. Procurement is driven by the need for energy-efficient, fast-cure systems in automotive and aerospace sectors.

Affinity Chromatography Ligand Development

The primary amine group allows covalent immobilization onto chromatography matrices (e.g., Sepharose) via standard coupling chemistries [1]. This functionality was successfully employed to create an ADHI-Sepharose affinity gel for isolating KK-42-binding proteins from insect tissue [1]. Researchers investigating imidazole-binding targets or developing affinity purification protocols will find this compound essential for creating custom affinity resins.

Histamine Receptor Ligand Scaffold Optimization

As a close analog of potent histamine H3/H4 receptor ligands like imbutamine, 1-(3-aminopropyl)-1H-imidazol-4-amine serves as a valuable scaffold for structure-activity relationship (SAR) studies [1]. The 4-amino substitution offers a distinct vector for further derivatization, potentially yielding novel agonists or antagonists with improved selectivity profiles. Procurement is warranted for medicinal chemistry programs targeting GPCRs, where subtle structural modifications can significantly impact pharmacological outcomes.

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